5-Pyrimidinamine, 2,4,6-trimethoxy- (9CI)
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Overview
Description
5-Pyrimidinamine, 2,4,6-trimethoxy- (9CI) is a heterocyclic organic compound with the molecular formula C7H11N3O3 It is a derivative of pyrimidine, characterized by the presence of three methoxy groups at positions 2, 4, and 6, and an amino group at position 5
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Pyrimidinamine, 2,4,6-trimethoxy- (9CI) typically involves multiple steps:
Addition Reaction: Anhydrous methanol, a solvent, and malononitrile are added to a container, and dry hydrogen chloride gas is introduced for an addition reaction.
Condensation Reaction: A deacidification agent is added to 1,3-dimethoxypropanediamidine hydrochloride obtained from the previous step, followed by the addition of cyanamide for a condensation reaction.
Cyclization Reaction: A Lewis acid protecting agent is added to 3-amino-3-methoxy-N-cyano-2-propionamidine obtained from the condensation reaction, and dry hydrogen chloride gas is introduced for a cyclization reaction.
Methoxylation Reaction: Methanol and sodium hydroxide are added to a container, stirred, and dissolved.
Industrial Production Methods
Industrial production methods for 5-Pyrimidinamine, 2,4,6-trimethoxy- (9CI) often involve optimizing the above synthetic routes to increase yield and reduce waste. This includes using high-purity reagents, controlling reaction temperatures, and employing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
5-Pyrimidinamine, 2,4,6-trimethoxy- (9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the amino group to other functional groups.
Substitution: The methoxy groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions, often in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various derivatives with different functional groups.
Scientific Research Applications
5-Pyrimidinamine, 2,4,6-trimethoxy- (9CI) has several scientific research applications:
Medicinal Chemistry: It is used as a building block for synthesizing pharmaceutical compounds with potential anti-inflammatory, antibacterial, and antiviral properties.
Biology: The compound is studied for its interactions with biological molecules and its potential as a biochemical probe.
Materials Science: It is used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-Pyrimidinamine, 2,4,6-trimethoxy- (9CI) involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. The exact molecular targets and pathways depend on the specific application and the structure of the derivatives used .
Comparison with Similar Compounds
Similar Compounds
2,4,6-Trimethoxypyrimidine: Similar in structure but lacks the amino group at position 5.
2-Aminopyrimidine: Contains an amino group but lacks the methoxy groups at positions 2, 4, and 6.
Uniqueness
5-Pyrimidinamine, 2,4,6-trimethoxy- (9CI) is unique due to the combination of methoxy groups and an amino group, which imparts distinct chemical properties and reactivity. This makes it a versatile compound for various synthetic and research applications.
Properties
IUPAC Name |
2,4,6-trimethoxypyrimidin-5-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O3/c1-11-5-4(8)6(12-2)10-7(9-5)13-3/h8H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGKCPJNRQBTBPF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=NC(=N1)OC)OC)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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